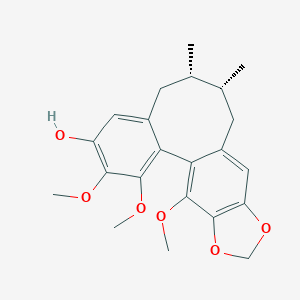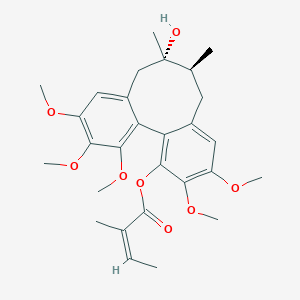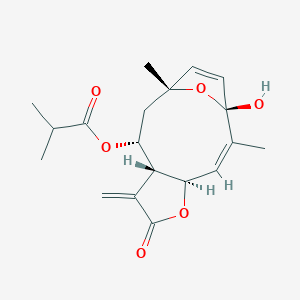
エウデシン
概要
科学的研究の応用
ピノレシノールジメチルエーテルには、いくつかの科学研究における応用があります。
作用機序
ピノレシノールジメチルエーテルは、上流のMAPK、PKC、およびPKA経路を刺激することにより効果を発揮し、PC12細胞における神経突起の成長につながります . これらの経路は細胞シグナル伝達に不可欠であり、神経系の発達と機能において重要な役割を果たします。
類似の化合物との比較
類似の化合物
ピノレシノール: ピノレシノールジメチルエーテルの前駆体であり、さまざまな生物活性を持つリグナンでもあります.
ピノレシノールジグルコシド: ピノレシノールの糖化型であり、溶解性と生物学的特性が異なります.
マグノリン: 神経突起形成活性も似ている、別のフロフランリグナン.
独自性
ピノレシノールジメチルエーテルは、その特定の神経突起形成活性と、複数のシグナル伝達経路(MAPK、PKC、およびPKA)を同時に刺激する能力により、ユニークな存在です . これにより、神経生物学研究および潜在的な治療応用において貴重な化合物になります。
生化学分析
Biochemical Properties
Eudesmin has been shown to interact with various biomolecules, particularly enzymes and proteins, within the cell . For instance, it has been found to inhibit the S6K1 signaling pathway, which plays a crucial role in cell growth and proliferation . Furthermore, Eudesmin has been reported to exert neuroprotective effects by interacting with amyloid-β peptide (Aβ), a key player in Alzheimer’s disease .
Cellular Effects
Eudesmin has been shown to have significant effects on various types of cells and cellular processes . For example, it has been found to impair adipogenic differentiation in mesenchymal stem cells by inhibiting the S6K1 signaling pathway . In addition, Eudesmin has been reported to exert neuroprotective effects against the toxicity induced by Aβ in neuronal models .
Molecular Mechanism
At the molecular level, Eudesmin exerts its effects through various mechanisms. It has been found to inhibit the activation and nuclear translocation of S6K1, thereby affecting the phosphorylation of H2B at serine 36 (H2BS36p), a process crucial for cell growth and proliferation . Moreover, Eudesmin has been reported to interact with Aβ, leading to a reduction in Aβ toxicity .
Temporal Effects in Laboratory Settings
The effects of Eudesmin have been studied over time in laboratory settings
Metabolic Pathways
Eudesmin is involved in various metabolic pathways. For instance, it has been found to disturb adipogenesis via suppression of the S6K1 signaling pathway
準備方法
合成経路と反応条件
ピノレシノールジメチルエーテルは、Aspergillus nigerおよびActinomucor elegansの菌株を用いたエウコミアの樹皮の生体変換によって合成できます . 別の方法では、硫酸アンモニウムなどの脱水剤を用いてメタノールを使用し、その後蒸留を行います .
工業的生産方法
関連化合物であるジメチルエーテルの工業的生産は、通常2段階のプロセスで行われます。 メタノールは最初に合成ガス成分から生成され、次に脱水されてジメチルエーテルが生成されます
化学反応の分析
反応の種類
ピノレシノールジメチルエーテルは、次のようなさまざまな化学反応を起こします。
酸化: 異なる誘導体を形成するために酸化されます。
還元: ラリシレシノールやセコイソラリシレシノールなどの化合物を形成するために還元されます.
置換: さまざまな誘導体を形成するために置換反応を起こします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 条件は導入される置換基によって異なります。
主な生成物
酸化: さまざまな酸化されたリグナン。
置換: さまざまな置換されたリグナン。
類似化合物との比較
Similar Compounds
Pinoresinol: A precursor to pinoresinol dimethyl ether, also a lignan with various biological activities.
Pinoresinol diglucoside: A glycosylated form of pinoresinol with different solubility and biological properties.
Magnolin: Another furofuran lignan with similar neuritogenic activity.
Uniqueness
Pinoresinol dimethyl ether is unique due to its specific neuritogenic activity and its ability to stimulate multiple signaling pathways (MAPK, PKC, and PKA) simultaneously . This makes it a valuable compound for research in neurobiology and potential therapeutic applications.
特性
IUPAC Name |
(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUUVVGQIVMSAW-RZTYQLBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951699 | |
| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29106-36-3, 526-06-7 | |
| Record name | (+)-Eudesmin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eudesmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eudesmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eudesmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUDESMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TPV0HJ9B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the structural characteristics of Eudesmine?
A2: Eudesmine belongs to the sesquiterpene lactone family, specifically the eudesmane-type. While the exact molecular formula and weight might vary depending on the specific derivative, a newly discovered Eudesmine derivative, Δ4,9 dien eudesmine 13,15 dicarboxylic acid 15 β-D-glucopyranoside, was isolated from Crepis napifera. [] Structural elucidation was achieved using various spectroscopic techniques, including 1H NMR, 13C NMR, 1H-1H COSY, HMBC, ROESY, MS, and IR spectroscopy. This highlights the importance of these analytical tools for characterizing Eudesmine and its derivatives.
Q2: Has Eudesmine been found in any plant sources?
A3: Yes, Eudesmine has been identified in Rollinia mucosa leaves. [] Notably, Eudesmine was found alongside another lignan, epiudesmine, in the chloroform extract of the leaves, which exhibited significant toxicity in the Brine shrimp lethality assay. This suggests potential biological activities for Eudesmine and its related compounds.
Q3: Are there any potential applications for Eudesmine based on its reported activities?
A3: While research on Eudesmine is still in its early stages, its Tie2-activating properties suggest potential applications in areas like:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)









